Cas no 53-85-0 (5,6-Dichlorobenzimidazole riboside)

5,6-Dichlorobenzimidazole riboside Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole,5,6-dichloro-1-b-D-ribofuranosyl-
- 5,6-Dichlorobenzimidazole 1-beta-D-Ribofuranoside
- DRB
- 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole
- 5,6-Dichlorobenzimidazole 1-β-D-Ribofuranoside
- 5,6-Dichlorobenzimidazole Riboside
- 5,6-Dichloropurine-1-β-D-ribofuanosyl-H-benzimidazole
- 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole
- MFCD00036785
- 2rkp
- 8153319T3Q
- 3my1
- 5 pound not6-Dichloropurine-1-
- SMP1_000095
- DTXSID50967472
- Benzimidazole, 5,6-dichloro-1-.beta.-D-ribofuranosyl-
- 5,6-dichloro-ribofuranosylbenzimidazole
- 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole - CAS 53-85-0
- CHEMBL375530
- BDBM11324
- Dichlororibofuranosylbenzimidazole
- 5,6-DICHLORO-1-.BETA.-D-RIBOFURANOSYL-1H-BENZIMIDAZOLE
- DB08473
- GTPL5178
- UNII-8153319T3Q
- 5,6-DICHLORO-1-(.BETA.-D-RIBOFURANOSYL)BENZIMIDAZOLE
- 3my5
- 3h30
- SCHEMBL62273
- A-D-ribofuanosyl-H-benzimidazole
- 5,6-DICHLOROBENZIMIDAZOLE 1-.BETA.-D-RIBOFURANOSIDE
- BRN 0039123
- 4-23-00-01097 (Beilstein Handbook Reference)
- 5,6-Dichloropurine-1-beta-D-ribofuanosyl-H-benzimidazole
- 5,6-Dichloro-1-.beta.-D-ribofuranosylbenzimidazole
- (2R,3R,4S,5R)-2-(5,6-Dichloro-1H-benzo[d]imidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 1H-BENZIMIDAZOLE, 5,6-DICHLORO-1-BETA-D-RIBOFURANOSYL-
- HMS2235L12
- 5,6-Dichloropurine-1-?-D-ribofuanosyl-H-benzimidazole
- 5,6-Dichlorobenzimidazole-1-b-D-ribofuranoside
- 1H-Benzimidazole, 5,6-dichloro-1-b-D-ribofuranosyl-
- 5,6-Dichloropurine-1-
- DRB;
- NS00069515
- Q4639543
- (2R,3R,4S,5R)-2-(5,6-dichloro-1H-1,3-benzodiazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- NSC 401575
- 5,6-Dichloro-1-Beta-D-Ribofuranosyl-1h-Benzimidazole
- DICHLORORIBOBENZIMIDAZOLE
- CS-0003334
- 1-.BETA.-D-RIBOFURANOSYL-5,6-DICHLOROBENZIMIDAZOLE
- HY-14392
- NSC-401575
- AKOS027250792
- BENZIMIDAZOLE, 5,6-DICHLORO-1-D-RIBOFURANOSYL-
- NSC401575
- Benzimidazole, 5,6-dichloro-1-beta-D-ribofuranosyl-
- MLS002153177
- SMR001230669
- 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole
- (2R,3R,4S,5R)-2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- RFZ
- T71029
- 5,6-Dichlorobenzimidazole riboside(DBR)?
- 53-85-0
- XHSQDZXAVJRBMX-DDHJBXDOSA-N
- SDCCGSBI-0654288.P001
- 5,6-Dichloropurine-1-b-D-ribofuanosyl-H-benzimidazole
- 5,6-Dichlorobenzimidazole riboside
-
- MDL: MFCD00036785
- Inchi: InChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2/t9-,10-,11-,12-/m1/s1
- InChI Key: XHSQDZXAVJRBMX-DDHJBXDOSA-N
- SMILES: O[C@H]1[C@H](N2C=NC3=CC(Cl)=C(Cl)C=C23)O[C@H](CO)[C@H]1O
Computed Properties
- Exact Mass: 318.01700
- Monoisotopic Mass: 318.017412
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 87.7
- Surface Charge: 0
Experimental Properties
- Color/Form: White to off white crystalline solid
- Density: 1.5917 (rough estimate)
- Melting Point: 220.0 to 224.0 deg-C
- Boiling Point: 606.2°C at 760 mmHg
- Flash Point: 320.4 °C
- Refractive Index: 1.6200 (estimate)
- Water Partition Coefficient: Soluble in DMSO to 75mMSoluble in dimethyl sulfoxide, hot ethanol, dimethyl formamide, (1:2) dimethyl formamide:Phosphate buffer saline, water, methanol and pyridine. Slightly soluble in aqueous buffers.
- PSA: 87.74000
- LogP: 0.95460
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
- λmax: 296(lit.)
5,6-Dichlorobenzimidazole riboside Security Information
- Signal Word:warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- RTECS:DD7310000
- Storage Condition:<0°C
5,6-Dichlorobenzimidazole riboside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D755894-100mg |
1H-Benzimidazole, 5,6-dichloro-1-b-D-ribofuranosyl- |
53-85-0 | 98.0% | 100mg |
$145 | 2024-06-06 | |
TRC | D435820-25mg |
5,6-Dichloropurine-1-b-D-ribofuanosyl-H-benzimidazole |
53-85-0 | 25mg |
$97.00 | 2023-05-18 | ||
TRC | D435820-50mg |
5,6-Dichloropurine-1-b-D-ribofuanosyl-H-benzimidazole |
53-85-0 | 50mg |
$159.00 | 2023-05-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7789-2 mg |
DRB |
53-85-0 | 99.82% | 2mg |
¥234.00 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022626-1g |
5,6-Dichloropurine-1-β-D-ribofuanosyl-H-benzimidazole,98% |
53-85-0 | 98% | 1g |
¥6355 | 2024-05-23 | |
TRC | D435820-10mg |
5,6-Dichloropurine-1-b-D-ribofuanosyl-H-benzimidazole |
53-85-0 | 10mg |
$ 68.00 | 2023-09-07 | ||
Chemenu | CM360936-100mg |
NSC 401575 |
53-85-0 | 95%+ | 100mg |
$158 | 2024-07-15 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18272-500mg |
DRB |
53-85-0 | 98% | 500mg |
¥5556.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7789-25 mg |
DRB |
53-85-0 | 99.82% | 25mg |
¥859.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200581C-250 mg |
DRB, |
53-85-0 | ≥98% | 250MG |
¥4,738.00 | 2023-07-10 |
5,6-Dichlorobenzimidazole riboside Related Literature
-
Lukai Ma,Guoqin Liu,Weiwei Cheng,Xinqi Liu,Huifan Liu,Qin Wang Food Funct. 2019 10 7052
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2. Integrative platform for the selective recovery of intracellular carotenoids and lipids from Rhodotorula glutinis CCT-2186 yeast using mixtures of bio-based solventsCassamo U. Mussagy,Valéria C. Santos-Ebinuma,Kiki A. Kurnia,Ana C. R. V. Dias,Pedro Carvalho,Jo?o A. P. Coutinho,Jorge F. B. Pereira Green Chem. 2020 22 8478
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3. Marigold flower-powder exhibits significant potential to inhibit lipid oxidation in rice bran teaPitchaporn Wanyo,Niwat Kaewseejan,Naret Meeso,Sirithon Siriamornpun Food Funct. 2015 6 1808
-
Hong-Xun Wang,Yang Yi,Jie Sun,Olusola Lamikanra,Ting Min RSC Adv. 2018 8 16574
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Hsing-Hua Hsieh,Yun-Ming Sung,Fang-Chi Hsu,Kuo-Jui Hsiao,Ya-Ju Lee,Yang-Fang Chen RSC Adv. 2015 5 1549
Related Categories
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Benzimidazole ribonucleosides and ribonucleotides Benzimidazole ribonucleosides and ribonucleotides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Benzimidazole ribonucleosides and ribonucleotides
Additional information on 5,6-Dichlorobenzimidazole riboside
Introduction to 5,6-Dichlorobenzimidazole riboside (CAS No. 53-85-0)
5,6-Dichlorobenzimidazole riboside, identified by the Chemical Abstracts Service Number (CAS No.) 53-85-0, is a significant compound in the realm of pharmaceutical and biochemical research. This nucleoside derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The combination of the benzimidazole core and the ribose moiety endows it with distinct reactivity and biological relevance, making it a valuable scaffold for drug development.
The benzimidazole ring system is well-known for its presence in numerous biologically active molecules, including antiviral, anticancer, and antimicrobial agents. The introduction of chlorine atoms at the 5- and 6-positions enhances the electronic properties of the benzimidazole ring, influencing its interactions with biological targets. When coupled with a ribose sugar, the compound assumes a nucleoside configuration, which is integral to many cellular processes. This structural motif is particularly relevant in the context of RNA interference (RNAi) and antisense therapy, where modified nucleosides play a crucial role in modulating gene expression.
In recent years, there has been a surge in research focused on developing novel nucleoside analogs for therapeutic purposes. 5,6-Dichlorobenzimidazole riboside has emerged as a promising candidate due to its ability to mimic natural nucleosides while exhibiting enhanced stability and bioavailability. This has led to its exploration in various preclinical studies aimed at identifying new treatments for challenging diseases.
One of the most compelling aspects of 5,6-Dichlorobenzimidazole riboside is its potential as an intermediate in the synthesis of more complex pharmacophores. The chlorinated benzimidazole core provides multiple sites for functionalization, allowing chemists to tailor the molecule for specific biological activities. For instance, researchers have investigated its derivatives as inhibitors of enzymes involved in viral replication and as modulators of transcriptional machinery.
The ribose component of 5,6-Dichlorobenzimidazole riboside also contributes to its versatility. Nucleosides are fundamental components of nucleic acids, and modifications to their structure can lead to altered biological effects. The ribose sugar can be further functionalized, such as through methylation or phosphorylation, to enhance binding affinity or metabolic stability. These modifications are critical in developing nucleoside-based drugs that can withstand enzymatic degradation and achieve targeted delivery within cells.
Recent advancements in computational chemistry have accelerated the discovery process for nucleoside analogs like 5,6-Dichlorobenzimidazole riboside. Molecular modeling techniques allow researchers to predict binding interactions between the compound and potential targets with high precision. This approach has been instrumental in identifying lead compounds for further optimization. For example, virtual screening has been used to identify derivatives of 5,6-Dichlorobenzimidazole riboside that exhibit potent activity against kinases implicated in cancer progression.
The pharmacokinetic properties of 5,6-Dichlorobenzimidazole riboside are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for developing safe and effective drugs. Preclinical studies have begun to unravel these parameters, providing insights into potential dosing regimens and formulation strategies. Additionally, pharmacogenomic studies are being conducted to assess how genetic variations among individuals might influence responses to 5,6-Dichlorobenzimidazole riboside-based therapies.
Another area of interest is the application of 5,6-Dichlorobenzimidazole riboside in antisense oligonucleotide (ASO) therapy. ASOs are short strands of DNA or RNA designed to bind complementary mRNA sequences, thereby inhibiting gene expression. The benzimidazole moiety can be incorporated into ASOs to enhance their stability and target specificity. Preliminary studies suggest that ASOs incorporating derivatives of 5,6-Dichlorobenzimidazole riboside may offer advantages over traditional ASOs in terms of durability and efficacy.
The synthesis of 5,6-Dichlorobenzimidazole riboside presents both challenges and opportunities. While there are established methods for producing benzimidazole derivatives, incorporating the ribose sugar requires additional synthetic steps that must be carefully optimized. Researchers have employed various strategies, including enzymatic glycosylation and chemical coupling reactions, to achieve high yields and purity. Advances in synthetic methodologies continue to improve access to this valuable compound.
In conclusion,5,6-Dichlorobenzimidazole riboside (CAS No. 53-85-0) represents a fascinating intersection of medicinal chemistry and biochemistry. Its unique structure and potential applications make it a compelling subject for further research. As our understanding of molecular interactions deepens,this compound is poised to play a significant role in the development of next-generation therapeutics.
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